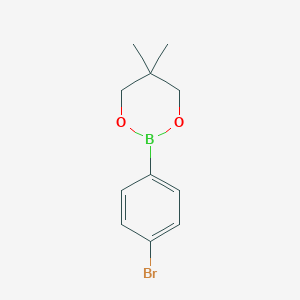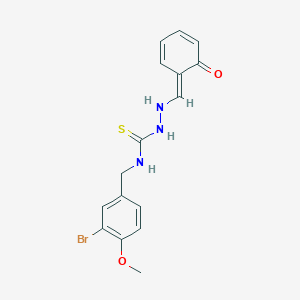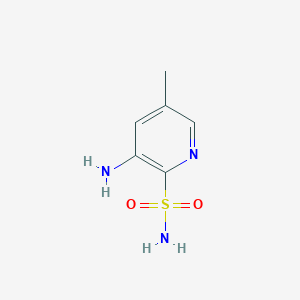
tert-Butyl 2-isopentylhydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-methylbutylamino)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methylbutylamino)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylbutylamine. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(3-methylbutylamino)carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(3-methylbutylamino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Tert-butyl N-(3-methylbutylamino)carbamate has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-methylbutylamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler derivative of carbamate with similar reactivity and applications.
Tert-butyl N-phenylcarbamate: Another carbamate derivative with different substituents, used in similar applications.
Tert-butyl N-methylcarbamate: A methyl-substituted carbamate with distinct properties and uses.
Uniqueness
Tert-butyl N-(3-methylbutylamino)carbamate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis, biochemical research, and industrial processes .
Propriétés
Numéro CAS |
180462-81-1 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
Clé InChI |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CCNNC(=O)OC(C)(C)C |
Synonymes |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)



